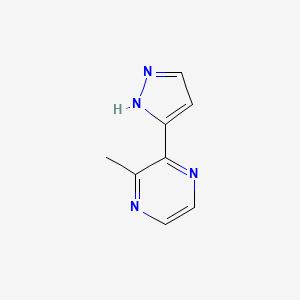
2-methyl-3-(1H-pyrazol-5-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(1H-pyrazol-5-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(1H-pyrazol-5-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylpyrazine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are crucial during industrial synthesis to minimize hazardous by-products and ensure worker safety .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-3-(1H-pyrazol-5-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often facilitated by halogenation followed by nucleophile addition.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-3-(1H-pyrazol-5-yl)pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 2-methyl-3-(1H-pyrazol-5-yl)pyrazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .
Comparación Con Compuestos Similares
- 3-Methyl-1-phenyl-5-pyrazolyl)piperazine
- 2-Bromo-5-(3-(methyl-d3)-1H-pyrazol-1-yl-4,5-d2)pyrazine-3,6-d2
- Pyrazoloquinolines
Comparison: 2-Methyl-3-(1H-pyrazol-5-yl)pyrazine stands out due to its unique combination of pyrazine and pyrazole rings, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
195447-81-5 |
|---|---|
Fórmula molecular |
C8H8N4 |
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
2-methyl-3-(1H-pyrazol-5-yl)pyrazine |
InChI |
InChI=1S/C8H8N4/c1-6-8(10-5-4-9-6)7-2-3-11-12-7/h2-5H,1H3,(H,11,12) |
Clave InChI |
BHACACUWJSHSAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















